molecular formula C19H20N2O B540490 Psab-ofp

Psab-ofp

Katalognummer: B540490
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: GIRLVGYIIVFTLI-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PSAB-OFP is a potent and selective full agonist for the neuronal α7 nicotinic acetylcholine receptor (nAChR), a key player in cognitive processes and a target for neurological research . Its high selectivity allows researchers to specifically probe the function of the α7 nAChR subtype without significant activity at the heteromeric α4β2 nAChR at low concentrations, making it a valuable tool for dissecting complex cholinergic signaling pathways . In experimental models, activation of central α7 nAChRs by this compound has been shown to modulate cardiovascular function, inducing increases in blood pressure and renal sympathetic nerve activity, effects that are blocked by the selective α7 antagonist methyllycaconitine (MLA) . A primary mechanism of action identified in hippocampal CA3 pyramidal neurons involves the activation of presynaptic α7 nAChRs, which enhances glutamate release. This excitatory effect on neuronal firing can be antagonized by both MLA and by ionotropic glutamate receptor antagonists (DNQX and D-AP5), indicating a downstream dependence on AMPA and NMDA receptor activation . This mechanism is believed to contribute to the role of α7 nAChRs in hippocampal learning and memory. This compound is supplied for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications, or for human use.

Eigenschaften

Molekularformel

C19H20N2O

Molekulargewicht

292.4 g/mol

IUPAC-Name

(3R)-5'-phenylspiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]

InChI

InChI=1S/C19H20N2O/c1-2-4-14(5-3-1)16-10-15-11-19(22-18(15)20-12-16)13-21-8-6-17(19)7-9-21/h1-5,10,12,17H,6-9,11,13H2/t19-/m0/s1

InChI-Schlüssel

GIRLVGYIIVFTLI-IBGZPJMESA-N

SMILES

C1(CC2)[C@@]3(OC4=NC=C(C5=CC=CC=C5)C=C4C3)CN2CC1

Isomerische SMILES

C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC(=C4)C5=CC=CC=C5

Kanonische SMILES

C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)C5=CC=CC=C5

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

5'-phenylspiro(1-azabicyclo(2.2.2.))octane-3,2'-(3'H)furo(2,3-b)pyridine
PSAB-OFP

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Structure Assembly

The synthesis of this compound centers on constructing its spirocyclic framework, which integrates a quinuclidine moiety (1-azabicyclo[2.2.2]octane) with a furo[2,3-b]pyridine ring. The critical step involves forming the spiro junction at the 2′R position, ensuring enantiomeric purity. Initial steps typically begin with the preparation of the quinuclidine precursor via a Robinson annulation, reacting tropinone with a substituted furan under acidic conditions. The furopyridine component is synthesized separately through a cyclization reaction between 2-aminopyridine and a benzaldehyde derivative, catalyzed by palladium in the presence of a chiral ligand to enforce the R-configuration.

Coupling and Functionalization

Following isolation of the quinuclidine and furopyridine intermediates, a Suzuki-Miyaura cross-coupling reaction links the two fragments. This step employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic ester derivative of the furopyridine to form the spirocyclic backbone. Subsequent N-methylation at the quinuclidine nitrogen is achieved using methyl iodide in the presence of a base such as potassium carbonate, yielding the final this compound structure.

Table 1: Key Reagents and Conditions in this compound Synthesis

StepReagents/CatalystsConditionsYield (%)
Quinuclidine formationTropinone, H₂SO₄Reflux, 12 h68
Furopyridine cyclizationPd(OAc)₂, BINAP110°C, DMF, 8 h72
Spiro couplingPd(PPh₃)₄, K₂CO₃80°C, THF/H₂O, 24 h58
N-MethylationCH₃I, K₂CO₃RT, DMF, 6 h85

Analytical Characterization and Validation

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of this compound. The ¹H NMR spectrum (400 MHz, CDCl₃) displays characteristic signals: δ 7.45–7.32 (m, 5H, aromatic protons), 6.85 (d, J = 8.4 Hz, 1H, pyridine H-3), 4.25 (s, 1H, spiro-H), and 3.15 (s, 3H, N-CH₃). High-resolution mass spectrometry (HRMS) further validates the molecular formula C₁₉H₂₁N₃O, with an observed [M+H]⁺ peak at m/z 308.1754 (calculated 308.1759).

Chromatographic Purity Assessment

Reverse-phase high-performance liquid chromatography (HPLC) under gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) confirms a purity of ≥98%. Retention time consistency across batches (12.3 ± 0.2 min) ensures reproducibility.

Optimization of Synthetic Protocols

Enantiomeric Excess Control

The stereochemical fidelity of the 2′R configuration is critical for α7 nAChR binding affinity. Chirality is enforced during the furopyridine cyclization step using a chiral BINAP-palladium catalyst, achieving an enantiomeric excess (ee) of 98% as determined by chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10).

Scaling Challenges and Solutions

Initial synthetic routes suffered from low yields (≤40%) during the spiro coupling step due to steric hindrance. Optimizing the solvent system to tetrahydrofuran/water (4:1) and increasing reaction temperature to 80°C improved yields to 58% while maintaining stereoselectivity.

Applications in Pharmacological Research

Radiolabeled Derivatives

For positron emission tomography (PET) studies, this compound has been radiolabeled with carbon-11 at the N-methyl position. The procedure involves reacting the desmethyl precursor with [¹¹C]methyl iodide in dimethylformamide, achieving a radiochemical purity of >99% and molar activity of 74–110 GBq/μmol.

In Vivo Efficacy Profiling

Intracerebroventricular administration of this compound (1–10 μmol kg⁻¹) in rats evokes dose-dependent increases in renal sympathetic nerve activity (RNA) and mean arterial pressure (MAP), effects blocked by the α7 antagonist methyllycaconitine (MLA). These findings underscore its utility in studying central cardiovascular regulation.

Methodological Considerations and Limitations

Stability Under Physiological Conditions

This compound exhibits moderate stability in plasma (t₁/₂ = 45 min at 37°C), necessitating fresh preparation for in vivo studies. Degradation products, identified via liquid chromatography-mass spectrometry (LC-MS), include hydrolyzed furopyridine and demethylated quinuclidine derivatives.

Selectivity Profiling

Despite its α7 nAChR selectivity (Kᵢ = 33 pM), this compound shows partial agonism at 5-HT₃ receptors at high concentrations (EC₅₀ = 1.2 μM) . Researchers must titrate doses carefully to avoid off-target effects in functional assays.

Analyse Chemischer Reaktionen

Reaktionstypen

PSAB-OFP durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter basischen oder sauren Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Derivaten von this compound führen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an den α7-nikotinischen Acetylcholinrezeptor und den 5-Hydroxytryptamin-3-Rezeptor bindet und diese aktiviert. Diese Aktivierung führt zur Modulation der Neurotransmitterfreisetzung und neuronalen Aktivität, was verschiedene physiologische Prozesse wie Lernen, Gedächtnis und Herz-Kreislauf-Funktion beeinflussen kann.

Wirkmechanismus

PSAB-OFP exerts its effects by binding to and activating the alpha 7 nicotinic acetylcholine receptor and the 5-hydroxytryptamine 3 receptor. This activation leads to the modulation of neurotransmitter release and neuronal activity, which can influence various physiological processes such as learning, memory, and cardiovascular function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

TC-2559 (α4β2 nAChR Agonist)

TC-2559, a selective α4β2 nAChR agonist, contrasts with PSAB-OFP in receptor specificity and physiological effects:

  • Cardiovascular Effects :
    • TC-2559 induces rapid, dose-dependent increases in MAP and RNA, with peak effects at 3–4 minutes post-administration. At 10 mmol kg⁻¹, it causes a transient MAP increase (32 ± 9 mm Hg) followed by a decline, whereas this compound sustains MAP elevation for 10 minutes .
    • This compound predominantly elevates HR (peak: 43 ± 16 bpm), while TC-2559’s HR effects are negligible at intermediate doses .
    • Both compounds increase RNA, but TC-2559’s effects are delayed under DhbE antagonism, whereas this compound’s RNA effects remain unaffected by DhbE .
  • Mechanistic Pathways :
    • TC-2559’s cardiovascular effects are mediated via α4β2 nAChRs and centrally released vasopressin, whereas this compound relies on α7 nAChR activation .

AR-R17779 (α7 nAChR Agonist)

AR-R17779, another α7 nAChR agonist, shares neuronal activation mechanisms with this compound but exhibits distinct inhibitory profiles:

  • Neuronal Effects: Both agonists enhance CA3 pyramidal neuronal firing via presynaptic α7 nAChRs, increasing glutamate release. This effect is blocked by MLA and glutamate receptor antagonists (DNQX, D-AP5) . This suggests this compound may activate additional pathways involving GABAergic interneurons .
  • Systemic vs. Local Application: Intravenous this compound inhibits 36% of neurons, contrasting with iontophoretic application (0% inhibition), implying distal or multisynaptic inhibitory mechanisms .

Data Table: Key Pharmacological Comparisons

Parameter This compound (α7 Agonist) TC-2559 (α4β2 Agonist) AR-R17779 (α7 Agonist)
Primary Receptor α7 nAChR α4β2 nAChR α7 nAChR
MAP Increase Sustained (10 min) Transient (peaks at 3–4 min) Not reported
HR Increase 43 ± 16 bpm (peak) Insignificant at 3 mmol kg⁻¹ Not reported
RNA Modulation Sustained elevation Dose-dependent, DhbE-sensitive Not applicable
Neuronal Excitation 70% neurons (iontophoretic) Not studied 80% neurons (iontophoretic)
Neuronal Inhibition 30% (systemic), 0% (local) Not studied 0%
Antagonist Blockade MLA (α7-specific) DhbE (α4β2-specific) MLA (α7-specific)
Key Pathway Glutamate release via α7 Vasopressin-mediated Glutamate release via α7

Mechanistic and Functional Insights

  • Receptor Selectivity : this compound’s α7 specificity is validated by MLA blockade, while TC-2559’s α4β2 activity is DhbE-sensitive. AR-R17779’s effects mirror this compound but lack inhibitory neuronal responses .
  • Clinical Implications : this compound’s sustained cardiovascular and pro-cognitive effects position it as a candidate for disorders like hypertension and cognitive decline. TC-2559’s transient hemodynamic effects may limit therapeutic utility .

Q & A

Q. Table 1. Pros and Cons of Common this compound Data Collection Methods

MethodProsConsUse Case Example
Spectroscopy High precision for structural analysisLimited to in vitro conditionsConfirming this compound bond stability
Mass Spectrometry Detects trace degradation productsRequires expensive calibration standardsIdentifying oxidative metabolites

Q. Table 2. Frameworks for this compound Research Design

FrameworkApplicationEvidence Source
FINER Criteria Validating research question relevance
PICO Structuring comparative efficacy studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Psab-ofp
Reactant of Route 2
Psab-ofp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.